8-Fluoro-5-(trifluoromethyl)quinolin-4-ol
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Overview
Description
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in fluorinated compounds, substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines .
Scientific Research Applications
8-Fluoro-5-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Fluoro-6-(trifluoromethyl)quinolin-4-ol
- 8-(Trifluoromethyl)-4-quinolinol
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
Uniqueness: 8-Fluoro-5-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit enhanced biological activity and different reactivity profiles .
Properties
Molecular Formula |
C10H5F4NO |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
8-fluoro-5-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5F4NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) |
InChI Key |
ZPEMVBCBVRFLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)F |
Origin of Product |
United States |
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